molecular formula C7H12O3 B6205565 4,4-dimethyloxolane-3-carboxylic acid CAS No. 1516557-87-1

4,4-dimethyloxolane-3-carboxylic acid

Cat. No.: B6205565
CAS No.: 1516557-87-1
M. Wt: 144.2
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Description

4,4-Dimethyloxolane-3-carboxylic acid is an organic compound characterized by a five-membered oxolane ring with two methyl groups at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyloxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 3,3-dimethylbutanoic acid with an oxidizing agent to form the oxolane ring. The reaction conditions often require a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The scalability of the synthesis process is enhanced by optimizing the reaction conditions and employing efficient purification techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4,4-Dimethyloxolane-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-dimethyloxolane-3-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit biological responses. The pathways involved often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

4,4-Dimethyloxolane-3-carboxylic acid can be compared with other oxolane derivatives, such as:

    4-Methyloxolane-3-carboxylic acid: Lacks one methyl group, resulting in different reactivity and properties.

    3,3-Dimethyloxolane-4-carboxylic acid: The position of the carboxylic acid group is shifted, affecting its chemical behavior.

    4,4-Dimethyloxolane-2-carboxylic acid: The carboxylic acid group is at the 2-position, leading to distinct reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and physical properties, making it suitable for particular applications that other similar compounds may not fulfill.

Properties

CAS No.

1516557-87-1

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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